molecular formula C16H23NO3 B12936920 tert-Butyl (R)-7-(1-hydroxyethyl)-3,4-dihydroquinoline-1(2H)-carboxylate

tert-Butyl (R)-7-(1-hydroxyethyl)-3,4-dihydroquinoline-1(2H)-carboxylate

Cat. No.: B12936920
M. Wt: 277.36 g/mol
InChI Key: QTDCZUDUWKVSBK-LLVKDONJSA-N
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Description

tert-Butyl ®-7-(1-hydroxyethyl)-3,4-dihydroquinoline-1(2H)-carboxylate is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with a tert-butyl group, a hydroxyethyl group, and a carboxylate group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ®-7-(1-hydroxyethyl)-3,4-dihydroquinoline-1(2H)-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an aromatic aldehyde with an amide in the presence of a base.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation using tert-butyl bromide and a strong base such as sodium hydride.

    Hydroxyethyl Substitution: The hydroxyethyl group can be introduced through a nucleophilic substitution reaction using an appropriate hydroxyethyl halide.

    Carboxylation: The carboxylate group can be introduced through carboxylation of the quinoline core using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of tert-Butyl ®-7-(1-hydroxyethyl)-3,4-dihydroquinoline-1(2H)-carboxylate may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ®-7-(1-hydroxyethyl)-3,4-dihydroquinoline-1(2H)-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The quinoline core can be reduced to form a tetrahydroquinoline derivative using reducing agents such as lithium aluminum hydride.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions using appropriate alkyl or aryl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other strong reducing agents.

    Substitution: Alkyl or aryl halides, strong bases such as sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of tetrahydroquinoline derivatives.

    Substitution: Formation of alkyl or aryl-substituted quinoline derivatives.

Scientific Research Applications

tert-Butyl ®-7-(1-hydroxyethyl)-3,4-dihydroquinoline-1(2H)-carboxylate has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of tert-Butyl ®-7-(1-hydroxyethyl)-3,4-dihydroquinoline-1(2H)-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyethyl group can form hydrogen bonds with biological macromolecules, while the quinoline core can participate in π-π interactions with aromatic residues in proteins. The tert-butyl group can influence the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

tert-Butyl ®-7-(1-hydroxyethyl)-3,4-dihydroquinoline-1(2H)-carboxylate can be compared with other quinoline derivatives, such as:

    Quinoline: The parent compound with a simpler structure and different reactivity.

    Chloroquine: A quinoline derivative with antimalarial activity.

    Quinoline-8-carboxylic acid: A quinoline derivative with a carboxylate group at a different position.

Properties

Molecular Formula

C16H23NO3

Molecular Weight

277.36 g/mol

IUPAC Name

tert-butyl 7-[(1R)-1-hydroxyethyl]-3,4-dihydro-2H-quinoline-1-carboxylate

InChI

InChI=1S/C16H23NO3/c1-11(18)13-8-7-12-6-5-9-17(14(12)10-13)15(19)20-16(2,3)4/h7-8,10-11,18H,5-6,9H2,1-4H3/t11-/m1/s1

InChI Key

QTDCZUDUWKVSBK-LLVKDONJSA-N

Isomeric SMILES

C[C@H](C1=CC2=C(CCCN2C(=O)OC(C)(C)C)C=C1)O

Canonical SMILES

CC(C1=CC2=C(CCCN2C(=O)OC(C)(C)C)C=C1)O

Origin of Product

United States

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